Cas no 59413-99-9 (4-bromo-2-(chloromethyl)furan)

4-Bromo-2-(chloromethyl)furan is a halogenated furan derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its reactive chloromethyl and bromo substituents enable selective functionalization, making it a versatile building block for constructing complex heterocyclic frameworks. The compound’s stability under controlled conditions and compatibility with cross-coupling reactions enhance its applicability in medicinal chemistry and materials science. Its furan core contributes to electron-rich properties, facilitating further derivatization. Suitable for use in palladium-catalyzed transformations and nucleophilic substitutions, this compound offers precise reactivity for targeted molecular design. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
4-bromo-2-(chloromethyl)furan structure
4-bromo-2-(chloromethyl)furan structure
商品名:4-bromo-2-(chloromethyl)furan
CAS番号:59413-99-9
MF:C5H4OClBr
メガワット:195.44166
CID:1618408
PubChem ID:12289785

4-bromo-2-(chloromethyl)furan 化学的及び物理的性質

名前と識別子

    • Furan, 4-bromo-2-(chloromethyl)-
    • 4-bromo-2-(chloromethyl)Furan
    • 59413-99-9
    • DA-39976
    • EN300-1894122
    • SCHEMBL4146404
    • 2-chloromethyl-4-bromofuran
    • 4-bromo-2-(chloromethyl)furan
    • インチ: InChI=1S/C5H4BrClO/c6-4-1-5(2-7)8-3-4/h1,3H,2H2
    • InChIKey: SEPREWPUSDUTES-UHFFFAOYSA-N
    • ほほえんだ: C1=C(OC=C1Br)CCl

計算された属性

  • せいみつぶんしりょう: 193.91342
  • どういたいしつりょう: 193.91341g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 78.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 13.1Ų

じっけんとくせい

  • PSA: 13.14

4-bromo-2-(chloromethyl)furan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894122-0.1g
4-bromo-2-(chloromethyl)furan
59413-99-9
0.1g
$741.0 2023-09-18
Enamine
EN300-1894122-10.0g
4-bromo-2-(chloromethyl)furan
59413-99-9
10g
$4667.0 2023-06-03
Enamine
EN300-1894122-0.5g
4-bromo-2-(chloromethyl)furan
59413-99-9
0.5g
$809.0 2023-09-18
Enamine
EN300-1894122-1g
4-bromo-2-(chloromethyl)furan
59413-99-9
1g
$842.0 2023-09-18
Enamine
EN300-1894122-0.25g
4-bromo-2-(chloromethyl)furan
59413-99-9
0.25g
$774.0 2023-09-18
Enamine
EN300-1894122-1.0g
4-bromo-2-(chloromethyl)furan
59413-99-9
1g
$1086.0 2023-06-03
Enamine
EN300-1894122-5.0g
4-bromo-2-(chloromethyl)furan
59413-99-9
5g
$3147.0 2023-06-03
Enamine
EN300-1894122-0.05g
4-bromo-2-(chloromethyl)furan
59413-99-9
0.05g
$707.0 2023-09-18
Enamine
EN300-1894122-10g
4-bromo-2-(chloromethyl)furan
59413-99-9
10g
$3622.0 2023-09-18
Enamine
EN300-1894122-2.5g
4-bromo-2-(chloromethyl)furan
59413-99-9
2.5g
$1650.0 2023-09-18

4-bromo-2-(chloromethyl)furan 関連文献

4-bromo-2-(chloromethyl)furanに関する追加情報

Chemical Profile of 4-bromo-2-(chloromethyl)furan (CAS No. 59413-99-9)

4-bromo-2-(chloromethyl)furan, identified by its Chemical Abstracts Service number (CAS No. 59413-99-9), is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of furan derivatives, characterized by a five-membered heterocyclic ring containing oxygen, which is functionalized with bromo and chloromethyl substituents. The presence of these reactive groups makes it a versatile building block for the development of more complex molecules, particularly in medicinal chemistry and agrochemical research.

The bromo and chloromethyl functionalities in 4-bromo-2-(chloromethyl)furan are particularly noteworthy due to their reactivity. The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, while the chloromethyl group is a versatile handle for nucleophilic addition reactions. These properties have made this compound valuable in the synthesis of pharmaceuticals, where it can be used to introduce specific structural motifs or modify existing ones.

In recent years, there has been growing interest in the applications of 4-bromo-2-(chloromethyl)furan in drug discovery. Its ability to serve as a precursor for biologically active compounds has been explored in several research studies. For instance, researchers have utilized this intermediate to synthesize novel heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The furan ring itself is a common structural feature in many bioactive molecules, and its derivatives have shown promise in treating various diseases.

One notable application of 4-bromo-2-(chloromethyl)furan is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with cancer and other diseases. By modifying the structure of 4-bromo-2-(chloromethyl)furan, chemists have been able to develop inhibitors that target specific kinases with high selectivity. These inhibitors have advanced to clinical trials and have shown encouraging results in preclinical studies.

The chloromethyl group in 4-bromo-2-(chloromethyl)furan also facilitates the introduction of amine groups through nucleophilic substitution reactions. This property has been exploited in the synthesis of peptidomimetics, which are molecules designed to mimic the biological activity of peptides but with improved stability and pharmacokinetic properties. Peptidomimetics have gained significant attention in recent years due to their potential as therapeutic agents.

Another area where 4-bromo-2-(chloromethyl)furan has found utility is in the development of agrochemicals. Furan derivatives are known for their biological activity against various pests and pathogens. Researchers have synthesized several novel agrochemicals based on 4-bromo-2-(chloromethyl)furan, which exhibit potent insecticidal and fungicidal properties. These compounds offer an alternative to traditional pesticides and contribute to sustainable agriculture practices.

The synthesis of 4-bromo-2-(chloromethyl)furan typically involves the bromination of 2-methylfuran followed by chlorination using reagents such as thionyl chloride or phosphorus oxychloride. These synthetic routes are well-established and provide high yields under optimized conditions. The compound is usually handled as a solid or low-boiling liquid, depending on the specific application requirements.

In conclusion, 4-bromo-2-(chloromethyl)furan (CAS No. 59413-99-9) is a multifunctional intermediate with broad applications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique reactivity makes it a valuable tool for chemists working on drug discovery and material science. As research continues to uncover new applications for this compound, its importance in synthetic chemistry is likely to grow further.

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